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Introduction
Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[1] Initially

considered pharmacologically inert, CNO gained significant attention in neuroscience research

as the designated actuator for Designer Receptors Exclusively Activated by Designer Drugs

(DREADDs).[1][2] This chemogenetic system allows for the remote and selective control of

neuronal activity in genetically defined cell populations.[1] However, initial and subsequent in

vivo studies have revealed a more complex pharmacological profile for CNO, primarily due to

its reverse metabolism to clozapine.[3][4] This guide provides an in-depth technical overview of

the foundational in vivo studies on CNO, focusing on its metabolism, pharmacokinetic

properties, and inherent behavioral and neurochemical effects, independent of DREADD

activation.

I. Metabolism and Pharmacokinetics of Clozapine N-
Oxide
A pivotal finding in the in vivo characterization of CNO is its metabolic conversion back to

clozapine (CLZ) and its other metabolite, N-desmethylclozapine (N-Des).[5][6] This

biotransformation has been observed across multiple species, including rats, mice, and non-

human primates, and is a critical consideration in the design and interpretation of studies

utilizing CNO.[3][4][7]
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Data Presentation: Pharmacokinetic Parameters of CNO
and its Metabolites
The following tables summarize key pharmacokinetic data from initial in vivo studies of CNO

administration.

Table 1: Plasma Concentrations of CNO, Clozapine, and N-Desmethylclozapine in Rats

Following CNO Administration.

CNO Dose
(mg/kg)

Time Post-
Injection (min)

CNO (μM) Clozapine (μM)
N-
Desmethylcloz
apine (μM)

| 5 | 30 | Not Reported | 0.28 | Not Reported |

Data extracted from MacLaren et al., 2016.[8]

Table 2: Pharmacokinetic Parameters of CNO and its Metabolites in Rhesus Monkeys

Following Subcutaneous CNO Administration.

CNO Dose
(mg/kg)

Analyte
Cmax
(Plasma,
ng/mL)

Tmax
(Plasma, h)

Cmax (CSF,
ng/mL)

Tmax (CSF,
h)

3 CNO 480 ± 90 1.8 ± 0.5 16 ± 3 2.5 ± 0.0

3 Clozapine 11 ± 2 2.1 ± 0.5 1.4 ± 0.3 3.5 ± 1.0

3 N-Des 14 ± 1 3.3 ± 0.8 2.1 ± 0.4 5.0 ± 0.0

10 CNO 1650 ± 290 1.7 ± 0.3 52 ± 13 2.3 ± 0.3

10 Clozapine 36 ± 9 1.9 ± 0.4 11 ± 3 2.8 ± 0.5

| 10 | N-Des | 44 ± 8 | 2.9 ± 0.6 | 14 ± 3 | 4.3 ± 0.8 |

Data are presented as mean ± SEM. Cmax: Maximum concentration, Tmax: Time to maximum

concentration, CSF: Cerebrospinal fluid. Data extracted from Jendryka et al., 2017.[7]
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Table 3: Plasma and Brain Concentrations of Clozapine Following CNO Administration in Mice.

CNO Dose (mg/kg)
Time Post-Injection
(min)

Clozapine (Plasma,
ng/mL)

Clozapine (Brain,
ng/g)

| 10 | 60 | ~100 | ~200 |

Approximate values inferred from graphical data in Manvich et al., 2018.[4]

II. Inherent Behavioral and Neurochemical Effects of
CNO
Contrary to its initial reputation as an inert compound, studies have demonstrated that CNO

administration can induce behavioral and neurochemical changes in animals that do not

express DREADD receptors.[5][6][9] These effects are likely attributable to the in vivo

conversion of CNO to the psychoactive clozapine.

Data Presentation: Behavioral and Neurochemical
Effects of CNO
Table 4: Summary of Behavioral Effects of CNO in DREADD-Free Rodents.

Species CNO Dose (mg/kg) Behavioral Test Observed Effect

Rat 1
Acoustic Startle
Reflex

Reduction in startle
response[5][6][9]

Rat 5

Amphetamine-

Induced

Hyperlocomotion

Attenuation of

hyperlocomotion[5][6]

[9]

Rat 1-20
Drug Discrimination

(vs. Clozapine)

Partial to full

substitution for

clozapine stimulus[3]

[4]
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| Mouse | 1-20 | Drug Discrimination (vs. Clozapine) | Partial to full substitution for clozapine

stimulus[3][4] |

Table 5: Summary of Neurochemical Effects of CNO in DREADD-Free Rats.

CNO Dose (mg/kg)
Measurement
Technique

Brain Region Observed Effect

5
Fast-Scan Cyclic
Voltammetry

Not Specified

Attenuation of
amphetamine-
induced dopamine
release[5][6][9]

2
Magnetic Resonance

Spectroscopy
Dorsal Striatum

Reduction in

glutamate levels[8]

| 2 | Magnetic Resonance Spectroscopy | Prefrontal Cortex | Reduction in creatine +

phosphocreatine, increase in N-acetylaspartate + N-acetylaspartylglutamate[8] |

III. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections outline the key experimental protocols used in the initial in vivo studies of

CNO.

Animal Models
Species: Male Long-Evans rats[5][6], male C57BL/6J mice[4], and adult rhesus monkeys[7]

have been commonly used.

Housing: Animals are typically housed in a temperature- and humidity-controlled

environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless

otherwise specified by the experimental design (e.g., food restriction for reward-seeking

tasks).[10]

Drug Administration
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Clozapine N-oxide (CNO): CNO is typically dissolved in a vehicle such as saline or a small

percentage of DMSO in saline. Administration is most commonly via intraperitoneal (i.p.)

injection.[10] For pharmacokinetic studies in non-human primates, subcutaneous (SC)

injection has been used.[7]

Amphetamine: d-amphetamine is often used to induce hyperlocomotion and is typically

dissolved in saline and administered via i.p. injection.[5][6]

Behavioral Assays
Acoustic Startle Reflex and Prepulse Inhibition (PPI): Rats are placed in a startle chamber

and exposed to a series of acoustic stimuli of varying intensities. The startle response is

measured by a sensor platform. For PPI, a weaker prepulse stimulus precedes the startle

stimulus.[5][6]

Locomotor Activity: Animal movement is monitored in an open field arena equipped with

infrared beams or video tracking software.[5][6][11]

Drug Discrimination: Animals are trained to press one of two levers to receive a reward, with

the correct lever depending on whether they have been administered a specific drug (e.g.,

clozapine) or vehicle. Subsequent tests with CNO determine if the animals generalize the

stimulus effects of CNO to that of the training drug.[3][4]

Neurochemical Analysis
High-Performance Liquid Chromatography (HPLC): Blood or brain tissue samples are

processed and analyzed by HPLC coupled with electrochemical detection or mass

spectrometry to quantify the concentrations of CNO, clozapine, and N-desmethylclozapine.

[5][11]

Fast-Scan Cyclic Voltammetry (FSCV): This electrochemical technique is used to measure

real-time changes in neurotransmitter concentrations (e.g., dopamine) in specific brain

regions of anesthetized or freely moving animals.[5][6]

Magnetic Resonance Spectroscopy (MRS): A non-invasive imaging technique used to

measure the levels of various neurometabolites, such as glutamate and creatine, in the living

brain.[8]
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IV. Visualizations of Key Pathways and Workflows
Metabolic Pathway of Clozapine and CNO
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Caption: Bidirectional metabolism of clozapine and CNO.
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Caption: CNO's dual pathways of action in DREADD experiments.
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Caption: Workflow for a CNO-only DREADD-free control experiment.

V. Conclusion and Future Directions
The initial in vivo studies of clozapine N-oxide have been instrumental in shaping our

understanding of its pharmacological properties. The critical discovery of its reverse

metabolism to clozapine has necessitated a re-evaluation of its use as a "pharmacologically

inert" DREADD actuator.[3][4] The evidence clearly indicates that CNO can exert its own
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behavioral and neurochemical effects, which must be accounted for in experimental designs

through the inclusion of appropriate control groups.[5][6][9]

For researchers, scientists, and drug development professionals, these findings underscore the

importance of thorough characterization of novel compounds and the potential for metabolic

interconversion to influence in vivo outcomes. Future research in the field of chemogenetics

continues to focus on the development of novel DREADD agonists with improved brain

penetrance and a lack of metabolism to psychoactive compounds, aiming to provide more

specific and reliable tools for neuronal manipulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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